molecular formula C11H17NOS B13019219 5-(tert-Butylthio)-2-ethoxypyridine

5-(tert-Butylthio)-2-ethoxypyridine

Cat. No.: B13019219
M. Wt: 211.33 g/mol
InChI Key: QTDMDXNCJSEBCJ-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-2-ethoxypyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-2-ethoxypyridine typically involves the introduction of the tert-butylthio and ethoxy groups onto a pyridine ring. One common method involves the reaction of 2-ethoxypyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the thiol and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-ethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butylthio)-2-ethoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-ethoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ethoxy group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxypyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.

    5-(tert-Butylthio)pyridine:

    2-Methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in reactivity and applications.

Uniqueness

5-(tert-Butylthio)-2-ethoxypyridine is unique due to the presence of both the tert-butylthio and ethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-ethoxypyridine

InChI

InChI=1S/C11H17NOS/c1-5-13-10-7-6-9(8-12-10)14-11(2,3)4/h6-8H,5H2,1-4H3

InChI Key

QTDMDXNCJSEBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)SC(C)(C)C

Origin of Product

United States

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